
2-(3-methoxy-5-methylphenyl)acetic acid
Overview
Description
2-(3-Methoxy-5-methylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 5-position on the aromatic ring. The acetic acid moiety (-CH₂COOH) is attached to the phenyl ring, enabling hydrogen bonding and influencing physicochemical properties. This compound is likely synthesized via electrophilic substitution or alkylation reactions, similar to related derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxy-5-methylphenyl)acetic acid typically involves the reaction of 5-methoxy-m-tolyl derivatives with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme can be represented as follows:
[ \text{5-Methoxy-m-tolyl derivative} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like sulfuric acid or Lewis acids can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-methoxy-5-methylphenyl)acetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 2-(3-methoxy-5-methylphenyl)acetic acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives with potential biological activities.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3-methoxy-5-methylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the methoxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
- 2-(3-Methoxy-5-methylphenyl)acetic Acid : The 3-methoxy and 5-methyl substituents are meta to each other, creating a sterically and electronically unique environment. The methoxy group is electron-donating, while the methyl group contributes steric bulk.
- 2-(2-Methoxyphenyl)acetic Acid () : The methoxy group at the ortho position induces significant steric hindrance, leading to a dihedral angle of 78.15° between the phenyl ring and the acetic acid group. This distortion reduces conjugation and affects solubility .
- 2-(3-Bromo-4-methoxyphenyl)acetic Acid () : Bromine at the 3-position (electron-withdrawing) increases the C–C–C angle to 121.5°, while the methoxy group (electron-donating) reduces it to 118.2°. This electronic contrast impacts reactivity in electrophilic substitutions .
Physicochemical Properties
*Inferred properties based on analogs.
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) decrease electrophilic substitution rates but enhance hydrogen bonding, while halogens (e.g., -Br) increase reactivity for further functionalization .
- Cyclization Efficiency: Longer aliphatic chains (e.g., butanoic vs. acetic acid derivatives) favor cyclization to tetralones over indanones under acidic conditions .
- Biological Potency : Steric and electronic modifications (e.g., indomethacin’s p-chlorobenzoyl group) significantly enhance anti-inflammatory activity compared to simpler phenylacetic acids .
Properties
CAS No. |
51028-96-7 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-methoxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-8(6-10(11)12)5-9(4-7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
PBXBJFPJMJLSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.